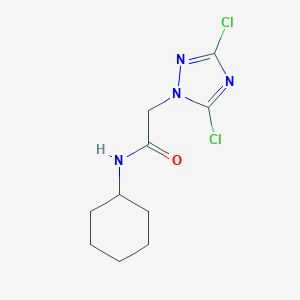
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. MPMPA belongs to the class of amide compounds and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. Additionally, this compound has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. This compound has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, there are also limitations associated with the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of new therapeutic applications for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with isobutylamine to form this compound. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)8-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Clave InChI |
JAFVEPRCOBNCTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)